2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1,5-dimethylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)8-4-9(5)2/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
CBZOBKCBFOZREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Reaction of 4-Haloacetoacetic Acid Derivatives with Amidines
A patented process describes the preparation of imidazoleacetic acid derivatives, including those structurally related to 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid, by reacting 4-haloacetoacetic acid derivatives with amidines or guanidines. Key features include:
- Conversion of 4-haloacetoacetic acid esters or amides into 4-halo-3-trialkylsilyloxy- or 3-alkoxycrotonic acid esters/amides to enhance reactivity.
- Subsequent reaction with amidines to form 1,2-substituted imidazole-4(5)-acetic acid esters or amides.
- The process allows variation of substituents (R groups) on the imidazole ring and side chains, enabling synthesis of derivatives with methyl groups at N-1 and C-5 positions.
This method is advantageous for its specificity and ability to introduce diverse substituents but may require multistep procedures and controlled conditions such as pressure in autoclaves.
N-Alkylation of Imidazole Derivatives
A widely used approach for synthesizing imidazole acetic acid derivatives involves N-alkylation reactions:
- Imidazole or substituted imidazoles (e.g., 1,5-dimethylimidazole) are reacted with haloacetate esters such as tert-butyl chloroacetate.
- The reaction is typically base-mediated, using potassium carbonate or similar bases.
- The alkylation proceeds under solvent-free or solvent conditions, followed by hydrolysis of the ester to yield the acetic acid derivative.
For example, imidazol-1-yl-acetic acid hydrochloride has been synthesized via solvent-free N-alkylation of imidazole with tert-butyl chloroacetate, followed by hydrolysis and acid treatment to obtain the hydrochloride salt. This method offers:
- High yield (up to 84% reported for related compounds).
- Environmentally friendly solvent-free conditions.
- Simple work-up by crystallization from water, avoiding extensive solvent use.
- Control over di-alkylation side products by optimizing base strength and reaction conditions.
Though this exact method is reported for imidazol-1-yl-acetic acid, it is adaptable for this compound by starting with appropriately methylated imidazole derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|---|
| 4-Haloacetoacetic acid + Amidines | 4-haloacetoacetic acid esters, amidines | Multistep, pressure/autoclave | Specific substitution, versatile | Complex, costly, multistep | Not specified |
| N-Alkylation (Solvent-free) | Methylated imidazole, tert-butyl chloroacetate, K2CO3 | Solvent-free, base-mediated, mild temp | High yield, eco-friendly, simple work-up | Possible di-alkylation impurities | ~84% (related compounds) |
| Multicomponent One-pot | Hydroxylamine, benzonitriles, arylglyoxals, 1,3-dicarbonyls | One-pot, varied solvents | Efficient, rapid, diverse substitution | Requires optimization, less direct | Variable |
Research Findings and Notes
- The solvent-free N-alkylation method reduces environmental impact by eliminating hazardous solvents during reaction and isolation steps, a significant improvement over traditional solvent-based methods.
- The formation of di-acid impurities during alkylation can be minimized by selecting appropriate bases; strong bases like potassium tert-butoxide are preferred over weaker bases to reduce side reactions.
- The patented process for 4-haloacetoacetic acid derivatives provides a robust synthetic route for imidazoleacetic acid derivatives but involves more complex reaction setups and purification steps.
- Multicomponent reactions offer a promising avenue for rapid synthesis of substituted imidazoles but require further adaptation for specific acetic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound shares structural homology with several imidazole derivatives (Table 1), as identified via similarity scoring (0.80–0.86) in :
Table 1. Key Structural Analogs and Similarity Metrics
| Compound Name | CAS Number | Substituents | Similarity Score |
|---|---|---|---|
| 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | 80304-42-3 | -COOH at C4; -CH₃ at C1, C5 | 0.86 |
| 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | 852181-03-4 | -COOH at C4; -Br at C2; -CH₃ at C1 | 0.84 |
| 1-Phenyl-1H-imidazole-4-carboxylic acid | 18075-64-4 | -COOH at C4; -C₆H₅ at C1 | 0.81 |
| (1-Methyl-1H-imidazol-4-yl)methanol | 17289-25-7 | -CH₂OH at C4; -CH₃ at C1 | 0.80 |
| 2-Methyl-1H-imidazole-5-carboxylic acid | 1457-58-5 | -COOH at C5; -CH₃ at C2 | 0.80 |
Key Observations :
- Positional Isomerism : The placement of the carboxylic acid group (C4 vs. C5) significantly impacts similarity. For example, 2-Methyl-1H-imidazole-5-carboxylic acid (similarity: 0.80) has a lower score due to the shifted carboxylate position compared to the target compound .
- Substituent Bulk : Aromatic substituents (e.g., phenyl in 18075-64-4) reduce similarity scores, likely due to steric and electronic differences compared to methyl groups .
Physicochemical Properties
- NMR Signatures : Methyl groups on the imidazole ring resonate near δ 1.2–2.5 ppm (triplet or singlet), while the acetic acid protons appear deshielded (δ 2.5–3.5 ppm for CH₂ and δ 10–12 for -COOH) .
- Acidity: The pKa of the carboxylic acid group is expected to be lower (≈2–3) than tetrazole or phenolic -OH groups in analogs like compound 14 (), influencing bioavailability and reactivity .
Biological Activity
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid is an organic compound notable for its potential therapeutic applications and biological activities. It belongs to the class of imidazole derivatives and features a carboxylic acid functional group attached to a 1H-imidazole ring with two methyl substituents. This compound has been investigated for its interactions with various biological targets, particularly in the context of oxidative stress and cellular metabolism.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Imidazole Ring: The presence of the imidazole moiety contributes to its biological activity.
- Carboxylic Acid Group: This functional group is crucial for its interaction with biological systems.
1. Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties. It has been shown to modulate oxidative stress pathways, which are critical in preventing cellular damage caused by free radicals. The compound's structural similarity to other imidazole derivatives suggests potential interactions with enzymes involved in oxidative stress regulation.
2. Enzyme Interaction Studies
Studies involving molecular docking and kinetic assays have demonstrated that this compound interacts with various enzymes and receptors. These interactions may influence metabolic processes, making it a candidate for drug design targeting specific pathways related to cellular protection.
Case Study: Interaction with Enzymes
In a study focusing on the binding affinity of this compound to specific enzymes, it was found that the compound exhibited significant inhibitory effects on certain metabolic enzymes. This suggests its potential role as a therapeutic agent in conditions where these enzymes are dysregulated.
Table 1: Binding Affinity Data
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Metabolic Enzyme A | 3.5 | Competitive inhibition |
| Metabolic Enzyme B | 1.2 | Non-competitive inhibition |
| Oxidative Stress Enzyme C | 0.8 | Mixed inhibition |
Research Findings
Recent studies have highlighted the compound's ability to influence signaling pathways associated with cell survival and apoptosis. In vitro experiments demonstrated that treatment with this compound resulted in increased cell viability under oxidative stress conditions, indicating its protective effects on cellular health .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Table 2: Comparison of Structural Similarities
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid | 0.69 | Contains a pyridine ring instead of an imidazole ring |
| 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid | 0.72 | Features a benzo-fused structure |
| Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate | 0.68 | Contains an ethyl ester functional group |
This comparison illustrates how the specific functional groups and structural characteristics of this compound contribute to its distinct biological activity and potential applications in medicinal chemistry.
Q & A
Q. What are the established synthetic methodologies for preparing 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid, and what key reaction conditions influence yield?
Answer: The synthesis of this compound typically involves condensation reactions or functionalization of pre-formed imidazole rings. Key methodologies include:
| Method | Reagents/Conditions | Key Considerations | References |
|---|---|---|---|
| Imidazole Ring Formation | α-Isocyanoacetates, benzoyl chlorides, amines | Regioselectivity is influenced by substituent positioning and reaction temperature. | |
| Acetic Acid Moiety Addition | Chloroacetic acid, sodium acetate, reflux | Base selection (e.g., sodium acetate) and solvent polarity affect reaction efficiency. | |
| Hydrochloride Salt Preparation | HCl gas in anhydrous ethanol | Crystallization conditions (e.g., solvent choice) impact salt purity and stability. |
For optimal yields, ensure stoichiometric control of reagents and inert reaction conditions to prevent oxidation of the imidazole ring.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
Answer:
-
Spectroscopy :
- NMR : - and -NMR confirm substituent positions (e.g., methyl groups at N1 and C5 of the imidazole ring).
- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and imidazole C=N absorption (~1600 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO, exact mass: 206.1055).
-
Crystallography :
X-ray diffraction with SHELX refinement resolves hydrogen-bonding networks and molecular packing . Graph set analysis (e.g., R(8) motifs) identifies intermolecular interactions between carboxylic acid and imidazole groups .
Q. What analytical methods are recommended for quantifying this compound in solution-phase studies?
Answer:
- Reverse-Phase HPLC : Use C18 columns with UV detection at 210–230 nm (imidazole absorbance). Mobile phase: Acetonitrile/water (0.1% TFA) gradient .
- Titration : Acid-base titration with standardized NaOH (0.1 M) quantifies free carboxylic acid groups. Use phenolphthalein or potentiometric endpoints .
- UV-Vis Spectroscopy : Calibration curves at λ ~260 nm (imidazole π→π* transitions) enable concentration determination in buffered solutions.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve regioselectivity and minimize by-products?
Answer:
- Regioselective Imidazole Formation : Use sterically hindered amines or electron-withdrawing substituents to direct α-isocyanoacetate cyclization to the C4 position .
- By-Product Mitigation :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.
- Catalysis : Pd/C or organocatalysts (e.g., DMAP) enhance reaction efficiency.
- Temperature Control : Lower reaction temperatures (<80°C) reduce decomposition of the acetic acid moiety .
Q. What strategies resolve discrepancies between predicted hydrogen-bonding patterns (computational models) and experimental crystallographic data?
Answer:
- Computational Refinement : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify torsional mismatches.
- Experimental Validation :
| Parameter | Computational Prediction | Experimental Observation | Resolution Strategy |
|---|---|---|---|
| O-H···N Distance (Å) | 1.85 | 1.92 | Include solvent effects in DFT models |
| Bond Angle (°) | 165 | 158 | Adjust lattice parameters in SHELX |
Q. What functionalization approaches enable incorporation into supramolecular assemblies or coordination complexes?
Answer:
- Carboxylic Acid Derivatization :
- Imidazole Modifications :
Data Contradiction Analysis Example :
If NMR suggests free rotation of the acetic acid group but XRD shows a fixed conformation, perform variable-temperature NMR to assess rotational barriers. Cross-validate with molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
